molecular formula C18H38Ti B6313618 carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+) CAS No. 51203-49-7

carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)

Cat. No.: B6313618
CAS No.: 51203-49-7
M. Wt: 302.4 g/mol
InChI Key: CHVRXJUIYZRHSZ-XOZFKITCSA-N
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Description

The compound “carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)” is a complex organometallic compound It consists of a carbanide group, cyclopentane, ethane, a hepta-1,3,5-triene moiety with specific Z and E configurations, and a titanium ion with a +4 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the carbanide group, cyclopentane ring, ethane linkage, and the hepta-1,3,5-triene moiety. The final step would involve the coordination of these groups to the titanium ion. Typical reaction conditions might include:

    Temperature: Controlled heating or cooling to facilitate specific reactions.

    Solvents: Use of organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: Metal catalysts or organometallic reagents to promote specific bond formations.

Industrial Production Methods

Industrial production might involve large-scale synthesis using batch reactors or continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness. Safety measures would be crucial due to the reactivity of the components involved.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The titanium ion can participate in redox reactions.

    Reduction: The carbanide group can be reduced under specific conditions.

    Substitution: The cyclopentane and ethane groups can undergo substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions. For example, oxidation might yield titanium dioxide (TiO₂) and various organic byproducts.

Scientific Research Applications

Chemistry

The compound can be used as a catalyst in organic synthesis, facilitating various chemical transformations.

Biology

Medicine

Research might explore the compound’s potential as a drug delivery agent or its interactions with biological molecules.

Industry

Applications in materials science, such as the development of new polymers or coatings, could be explored.

Mechanism of Action

The compound’s mechanism of action would involve its interaction with molecular targets through coordination chemistry. The titanium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Titanocene dichloride: Another titanium-based compound with different ligands.

    Ferrocene: An iron-based compound with a similar cyclopentadienyl structure.

Uniqueness

The unique combination of carbanide, cyclopentane, ethane, and hepta-1,3,5-triene groups coordinated to a titanium ion sets this compound apart from others. Its specific structure and reactivity profile make it a subject of interest in various research fields.

Properties

IUPAC Name

carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10.C5H10.C2H6.4CH3.Ti/c1-3-5-7-6-4-2;1-2-4-5-3-1;1-2;;;;;/h3-7H,1H2,2H3;1-5H2;1-2H3;4*1H3;/q;;;4*-1;+4/b6-4+,7-5-;;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVRXJUIYZRHSZ-XOZFKITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CC.CC=CC=CC=C.C1CCCC1.[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CC.C/C=C/C=C\C=C.C1CCCC1.[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)
Reactant of Route 2
carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)
Reactant of Route 3
carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)
Reactant of Route 4
carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)
Reactant of Route 5
carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)
Reactant of Route 6
carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)

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